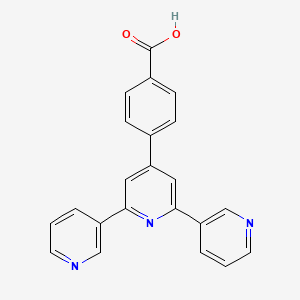

4'-(4-Carboxyphenyl)-3,2':6',3''-terpyridine

Übersicht

Beschreibung

The compound is a derivative of terpyridine, which is a class of heterocyclic compounds. They are often used as ligands for transition metal catalysis and in supramolecular chemistry .

Molecular Structure Analysis

The molecular structure of terpyridine derivatives can be complex and varies based on the specific substituents attached to the terpyridine core .Chemical Reactions Analysis

Terpyridine and its derivatives are known to undergo a variety of chemical reactions, often serving as ligands in transition metal catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of terpyridine derivatives can vary widely depending on their specific structure .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Redox Behavior : This compound has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, demonstrating unique photophysical and redox properties (Neve et al., 1999).

Construction of Zinc Coordination Polymers : Hydrothermal synthesis has been employed to create divalent zinc coordination polymers with 4'-(4-Carboxyphenyl)-3,2':6',3''-terpyridine. These structures exhibit interesting π···π interactions and luminescent properties (Gai et al., 2013).

Conformational Switching : This compound has been instrumental in studies focusing on the switching of the conformation of 3,2′:6′,3″-tpy domains in related compounds, affecting the packing interactions and the formation of supramolecular assemblies (Rocco et al., 2020).

Luminescence in Coordination Polymers : The luminescent properties of various metal-ligand complexes involving this compound have been extensively studied. These complexes demonstrate potential for applications in photoluminescent materials (Hu et al., 2018).

Applications in OLEDs : Derivatives of this compound have been synthesized and characterized for potential use in organic light emitting diodes (OLEDs), demonstrating promising photophysical and electrochemical properties (Lakshmanan et al., 2015).

2D-Coordination Networks : The synthesis and characterization of this compound have led to the formation of 2D-coordination networks, revealing insights into the effects of chain length variation and conformational flexibility on the structure of these networks (Rocco et al., 2020).

Catalytic Oxidation of Benzylic C–H Bonds : Coordination compounds formed with this ligand and transition metal ions have demonstrated exceptional catalytic activity for the oxidation of benzylic C–H bonds, showcasing the potential for catalysis applications (Xi et al., 2015).

Supramolecular Architectures : The compound has been used in the creation of homoleptic Ru(II) complexes, which are significant for building supramolecular architectures with peripheral carboxylic acid functionality (Cooke et al., 2008).

Wirkmechanismus

Target of Action

For instance, benzoic acid itself is known to have antimicrobial properties . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

For example, benzoic acid is known to bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Biochemical Pathways

This process involves the initial formation of a xenobiotic acyl-CoA thioester that is then conjugated principally with glycine in humans .

Pharmacokinetics

They are weak bases, and their pKa values are close to physiological pH, meaning both protonated and unprotonated forms are present . The onset of action is related to pKa, and the duration of action is associated with the extent of protein binding .

Result of Action

Benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Action Environment

For example, the melting point of benzoic acid is at 122.4°C, and it boils at 249.2°C . The solubility in water depends on the pH .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2/c26-22(27)16-7-5-15(6-8-16)19-11-20(17-3-1-9-23-13-17)25-21(12-19)18-4-2-10-24-14-18/h1-14H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFUNGVYMIXSFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

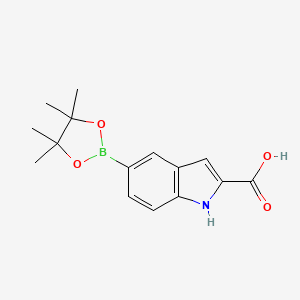

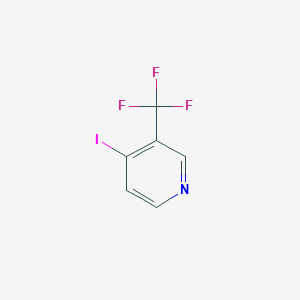

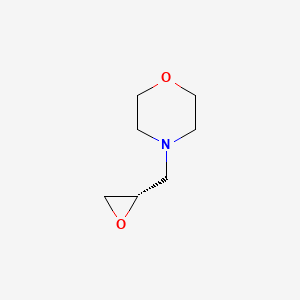

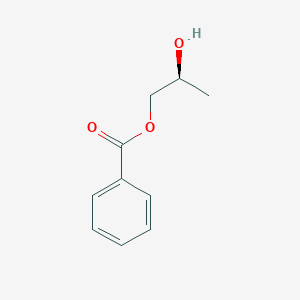

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)

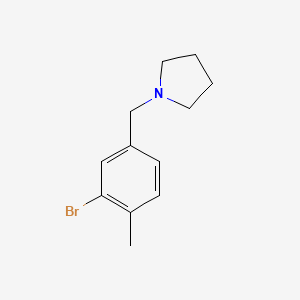

![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)